2-(3-Bromophenoxy)propanoyl chloride

Vue d'ensemble

Description

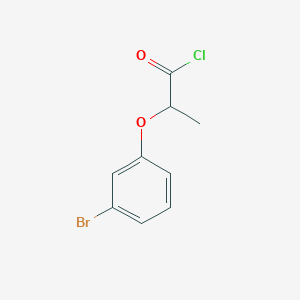

2-(3-Bromophenoxy)propanoyl chloride is an organobromine compound characterized by a propanoyl chloride backbone substituted with a 3-bromophenoxy group. Its molecular formula is C₉H₈BrClO₂, with an average molecular weight of 263.52 g/mol. This acyl chloride is primarily utilized in organic synthesis, particularly in pharmaceutical and agrochemical applications, where it serves as a reactive intermediate for forming esters, amides, or other derivatives via nucleophilic acyl substitution. The bromine atom at the meta position on the phenoxy ring introduces steric and electronic effects that influence its reactivity and interactions in chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)propanoyl chloride typically involves the reaction of 3-bromophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{3-Bromophenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-bromophenol and propanoic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

3-Bromophenol and Propanoic acid: Formed by hydrolysis.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(3-Bromophenoxy)propanoyl chloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its bromophenoxy group enhances biological activity, making it suitable for developing anti-inflammatory and analgesic drugs.

- Case Study : Research indicated that derivatives of this compound showed significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

- Table 1: Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Various functionalized derivatives |

| Acylation | Used to introduce acyl groups into substrates | Acylated amines, alcohols |

| Coupling Reactions | Engaged in coupling reactions for polymer synthesis | Biodegradable polymers |

Biochemical Research

In proteomics, this compound is used to modify proteins, enabling the study of protein interactions and functions.

- Case Study : A study demonstrated that this compound could effectively label proteins, aiding in the identification of protein targets in various biological pathways. This has significant implications for drug discovery and development.

Material Science

The compound acts as a precursor for synthesizing reactive dyes and polymers, contributing to advancements in material science.

- Application Example : It is used in creating specialty chemicals that exhibit unique properties suitable for coatings and adhesives.

Safety Considerations

Due to its reactive nature, this compound requires careful handling. It is classified as hazardous and can cause severe skin burns and eye damage.

Mécanisme D'action

The mechanism of action of 2-(3-Bromophenoxy)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and peptides, where the compound acylates specific amino acid residues, altering the structure and function of the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares 2-(3-Bromophenoxy)propanoyl chloride with structurally related acyl chlorides:

Market and Production Insights

Key manufacturers are concentrated in Europe, Asia, and North America, with regional suppliers adapting production to meet regulatory standards for halogenated compounds .

Activité Biologique

2-(3-Bromophenoxy)propanoyl chloride is a halogenated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromophenyl group, contributes to its biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and pharmacological potential of this compound.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 263.52 g/mol. The compound features a bromine atom attached to a phenoxy group, which enhances its reactivity and biological interactions.

Enzyme Interactions

This compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, significantly influencing metabolic pathways .

Cellular Effects

This compound has been shown to modulate key signaling pathways involved in cell proliferation and differentiation. For example, it influences the MAPK/ERK pathway, which is essential for cellular responses to growth factors and stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.18 μM |

| Escherichia coli | 3.08 μM |

| Candida albicans | Effective at varying concentrations |

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The compound has shown the ability to induce apoptosis in cancer cells by targeting specific kinases involved in cell growth regulation. This suggests its potential as a therapeutic agent in cancer treatment .

Case Study: Anticancer Efficacy

In a study involving various cancer cell lines, treatment with this compound resulted in:

- Increased apoptosis rates.

- Inhibition of cell proliferation.

- Modulation of gene expression related to cell survival and death pathways.

The molecular mechanism through which this compound exerts its biological effects involves several key processes:

- Enzyme Binding : The compound binds to specific biomolecules, leading to enzyme inhibition or activation.

- Signaling Pathway Modulation : It affects critical signaling pathways such as MAPK/ERK, influencing cellular responses.

- Subcellular Localization : The compound is often localized within mitochondria, impacting mitochondrial function and energy metabolism .

Dosage Effects in Animal Models

Dosage plays a crucial role in the biological activity of this compound:

- Low Doses : Beneficial effects such as enhanced wound healing and reduced oxidative stress markers have been observed.

- High Doses : Cytotoxicity was noted at elevated concentrations, highlighting the importance of dosage optimization for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(3-Bromophenoxy)propanoyl chloride from its carboxylic acid precursor?

- Methodology : The synthesis typically involves reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. For example, describes a similar procedure where 2-(3-bromophenoxy)acetate is converted to its acyl chloride using SOCl₂ in anhydrous dichloromethane at room temperature. Key parameters include stoichiometric excess of SOCl₂ (~1.5–2.0 equivalents), inert atmosphere (e.g., nitrogen), and removal of byproducts (HCl and SO₂) via vacuum distillation or nitrogen purge .

Q. How can researchers characterize the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the bromophenoxy group (δ ~6.8–7.5 ppm for aromatic protons) and the propanoyl chloride moiety (δ ~2.8–3.5 ppm for CH₂ groups adjacent to the carbonyl).

- Infrared Spectroscopy (IR) : A strong absorption band near 1800 cm⁻¹ confirms the C=O stretch of the acyl chloride.

- Elemental Analysis : Validates the Br and Cl content.

- Purity Assessment : Gas chromatography (GC) or HPLC with UV detection can quantify residual solvents or unreacted starting materials .

Q. What nucleophilic reagents are compatible with this compound, and how do reaction conditions influence product yield?

- Methodology : The compound reacts with:

- Amines to form amides: Use non-polar solvents (e.g., THF) and tertiary amines (e.g., triethylamine) to scavenge HCl.

- Alcohols to form esters: Anhydrous conditions and catalytic DMAP improve efficiency.

- Water : Hydrolysis to the carboxylic acid occurs rapidly, necessitating moisture-free environments. Kinetic studies (e.g., in situ IR monitoring) can optimize reaction rates .

Advanced Research Questions

Q. Under anhydrous conditions, the synthesis of this compound using thionyl chloride yields unexpected biphenyl byproducts. What mechanistic insights explain this?

- Methodology : highlights a redox side reaction where SOCl₂ oxidizes phenolic intermediates, leading to dimerization (e.g., formation of biphenyl derivatives). Mitigation strategies include:

- Temperature Control : Maintain reaction temperatures below 40°C to suppress oxidative pathways.

- Alternative Reagents : Use oxalyl chloride or PCl₃, which are less oxidizing.

- Additives : Introduce radical scavengers (e.g., BHT) to inhibit polymerization .

Q. How does the electronic nature of the bromophenoxy group influence the reactivity of this compound in nucleophilic acyl substitutions?

- Methodology : The electron-withdrawing bromine atom at the meta position increases the electrophilicity of the carbonyl carbon. Computational tools (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity. Experimental validation involves kinetic studies comparing reaction rates with non-brominated analogs .

Q. What are the stability challenges of this compound during long-term storage, and how can degradation be minimized?

- Methodology : Acyl chlorides are prone to hydrolysis and thermal decomposition. Stability protocols include:

- Storage : Under inert gas (argon) in moisture-resistant containers (e.g., amber glass with PTFE-lined caps).

- Temperature : –20°C for extended periods.

- Stabilizers : Addition of molecular sieves (3Å) to absorb trace moisture. Regular purity checks via NMR or titration (e.g., using alcoholic AgNO₃ to quantify free Cl⁻) are recommended .

Q. Contradiction Resolution & Data Analysis

Q. Conflicting reports exist regarding the compatibility of this compound with Grignard reagents. How can researchers resolve this discrepancy?

- Methodology :

- Hypothesis Testing : The bromine atom may participate in undesired coupling (e.g., Kumada or Negishi reactions).

- Experimental Design : Conduct small-scale reactions under varying conditions (e.g., low temperature, slow addition).

- Analysis : Use GC-MS or LC-MS to identify cross-coupled products. If side reactions dominate, switch to organozinc reagents (less nucleophilic toward Br) .

Q. How can researchers distinguish between acyl chloride degradation and incomplete synthesis when observing low yields in downstream reactions?

- Methodology :

- Diagnostic Tests :

- Hydrolysis Test : Add water to a sample; rapid formation of carboxylic acid (TLC spot change) indicates intact acyl chloride.

- Silver Nitrate Test : Precipitation of AgCl confirms free chloride ions from degradation.

- In Situ Monitoring : Use FTIR to track the disappearance of the acyl chloride C=O peak during reactions .

Propriétés

IUPAC Name |

2-(3-bromophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQURBTMGIIUNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.